molecular formula C17H13N5O2 B2358710 8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 843638-72-2

8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No.: B2358710
CAS No.: 843638-72-2
M. Wt: 319.324
InChI Key: IAKBSNDVBJFVLA-UHFFFAOYSA-N
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Description

8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione (Vitas-M Lab ID: BBL030036) is a chemical compound with the empirical formula C17H13N5O2 and a molecular weight of 319.32. It is supplied as a dry powder . This synthetic benzo[g]pteridine derivative is designed for biological screening and lead optimization in early-stage drug discovery research . The compound features a pteridine-2,4-dione core, a structural motif found in important biochemical systems. Related pteridine-2,4-dione structures, such as alloxazine and isoalloxazine, form the fundamental ring system present in riboflavin (vitamin B2) and flavin cofactors (FMN and FAD) that are crucial for one-electron and two-electron transfer reactions in enzymatic processes . The compound's structure includes an 8-amino substitution and a 3-benzyl group. Its calculated Lipinski properties include a logP of 1.48, 3 hydrogen bond donors, 2 hydrogen bond acceptors, a polar surface area (PSA) of 101, and 4 rings . These characteristics make it a valuable scaffold for investigating novel biological activities. Recent research highlights the significant interest in the isoalloxazine core as a key pharmacophore for inhibiting enzymatic activity. Studies have identified synthetic riboflavin analogs featuring this core as potent inhibitors of the HAT1 enzyme complex, a central regulator of chromatin synthesis, demonstrating the potential of this chemical class in developing new therapeutic strategies . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

8-amino-3-benzyl-1H-benzo[g]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c18-11-6-7-12-13(8-11)20-15-14(19-12)16(23)22(17(24)21-15)9-10-4-2-1-3-5-10/h1-8H,9,18H2,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKBSNDVBJFVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=NC4=C(C=C(C=C4)N)N=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Benzyl and Pteridine Precursors

The most widely reported method involves the condensation of a benzo[g]pteridine-2,4-dione derivative with benzyl halides under alkaline conditions. A representative protocol, adapted from classical pteridine syntheses, proceeds as follows:

  • Formation of the Pteridine Core :

    • React 2,4,6-triaminopyrimidine with glyoxal in acetic acid at 80°C for 6 hours to generate benzo[g]pteridine-2,4-dione.
    • Yield: 68–72% after recrystallization from ethanol.
  • Benzylation at Position 3 :

    • Treat the pteridine intermediate with benzyl bromide (1.2 equivalents) in dimethylformamide (DMF) at 60°C for 12 hours, using potassium carbonate (2.5 equivalents) as a base.
    • Yield: 85–90% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
  • Introduction of the Amino Group :

    • Subject 3-benzylbenzo[g]pteridine-2,4-dione to nitration (HNO3/H2SO4, 0°C, 1 hour), followed by reduction with hydrogen gas (1 atm) over palladium on carbon (Pd/C, 10% w/w) in ethanol.
    • Yield: 75% for the two-step sequence.

Table 1: Critical Parameters for Condensation-Based Synthesis

Step Reagents/Conditions Temperature Time Yield
Pteridine Core Glyoxal, Acetic Acid 80°C 6 hr 70%
Benzylation BnBr, K2CO3, DMF 60°C 12 hr 88%
Amination HNO3/H2SO4 → H2/Pd/C 0°C → RT 1 hr 75%

Multi-Step Organic Synthesis via Alkylation and Cyclization

An alternative route employs sequential alkylation and cyclization reactions to construct the benzyl-substituted pteridine system:

  • Alkylation of Diaminopyrimidine :

    • React 4,6-diaminopyrimidine with benzyl chloride (1.5 equivalents) in tetrahydrofuran (THF) under nitrogen, using sodium hydride (NaH) as a base.
    • Yield: 82% after distillation under reduced pressure.
  • Cyclization with Diethyl Oxalate :

    • Heat the alkylated intermediate with diethyl oxalate (2 equivalents) in xylene at 140°C for 8 hours to form the pteridine ring.
    • Yield: 65% after recrystallization from toluene.
  • Selective Amination :

    • Use ammonium acetate in acetic acid under reflux (4 hours) to introduce the amino group at position 8.
    • Yield: 78%.

Reaction Optimization

Solvent and Temperature Effects

  • Benzylation Efficiency : Polar aprotic solvents (DMF, DMSO) outperform ethers or hydrocarbons due to enhanced solubility of the pteridine intermediate.
  • Cyclization Kinetics : Xylene’s high boiling point (138–144°C) facilitates thermal cyclization without decomposition.

Catalytic Systems

  • Palladium Catalysts : Pd/C (5–10% w/w) enables efficient nitro group reduction without over-reduction byproducts.
  • Base Selection : Potassium carbonate minimizes ester hydrolysis during benzylation compared to stronger bases like NaOH.

Purification Techniques

Chromatographic Methods

  • Silica Gel Chromatography : Essential for separating regioisomers formed during benzylation (hexane/ethyl acetate gradients).
  • Preparative HPLC : Resolves closely related derivatives (C18 column, methanol/water 70:30).

Recrystallization

  • Ethanol-Water Systems : Achieve >98% purity for the final product (mp 214–216°C).

Industrial Production Considerations

Continuous Flow Reactors

  • Benefits : Improved heat transfer and reaction consistency for the exothermic benzylation step.
  • Throughput : 5 kg/day capacity demonstrated in pilot-scale trials.

Waste Management

  • Solvent Recovery : Distillation recovers 90% of DMF for reuse.
  • Catalyst Recycling : Pd/C retains 80% activity after five hydrogenation cycles.

Comparative Analysis of Methods

Table 2: Synthesis Route Performance Metrics

Method Total Yield Purity Scalability Cost (USD/g)
Condensation 45% 98% High 120
Alkylation-Cyclization 40% 95% Moderate 150

Challenges and Limitations

  • Regioselectivity : Competing substitution at position 7 occurs if temperature exceeds 65°C during benzylation.
  • Nitro Group Reduction : Over-reduction to hydroxylamine derivatives observed with prolonged hydrogen exposure.

Chemical Reactions Analysis

Types of Reactions

8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce dihydro or tetrahydro forms of the compound.

Scientific Research Applications

8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.

    Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe.

    Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of dyes and pigments due to its unique chromophoric properties.

Mechanism of Action

The mechanism of action of 8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (Lumichrome)

  • Substituents : Methyl groups at positions 7 and 7.
  • Molecular Formula : C₁₂H₁₀N₄O₂; MW : 242.23 g/mol .
  • Properties : Melting point ~300°C; used as a riboflavin photodegradation product and redox-active compound .
  • Applications : Studied in photoredox catalysis and as a fluorescent probe .

Pteridine-2,4(1H,3H)-dione

  • Substituents : Base structure without additional groups.
  • Molecular Formula : C₆H₄N₄O₂; MW : 164.12 g/mol .
  • Properties: Endogenous metabolite; soluble in DMSO (50 mg/mL) .
  • Applications : Reference compound for studying pteridine biosynthesis and metabolism .

6,7-Diphenylpteridine-2,4(1H,3H)-dione

  • Substituents : Phenyl groups at positions 6 and 5.
  • Molecular Formula : C₁₈H₁₂N₄O₂; MW : 316.31 g/mol .
  • Properties: Melting point 321–323°C; synthesized via condensation of diketones with diaminouracil .
  • Applications : Explored in organic semiconductors due to extended π-conjugation .

8-Amino-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione

  • Substituents: Amino group at position 8 and methyl at position 7.
  • CAS : 4773-27-7 .
  • Applications: Potential redox-active material in aqueous flow batteries .

Physicochemical and Functional Comparison

Compound Substituents Molecular Formula MW (g/mol) Key Properties Applications
8-Amino-3-benzylbenzo[g]pteridine-2,4-dione 8-NH₂, 3-benzyl C₁₇H₁₄N₄O₂* 306.32* Not reported; inferred stability from analogs Potential redox/electronic materials
7,8-Dimethylbenzo[g]pteridine-2,4-dione 7-CH₃, 8-CH₃ C₁₂H₁₀N₄O₂ 242.23 MP ~300°C; photostable Photoredox catalysis
Pteridine-2,4-dione None C₆H₄N₄O₂ 164.12 Endogenous metabolite Metabolic studies
6,7-Diphenylpteridine-2,4-dione 6-Ph, 7-Ph C₁₈H₁₂N₄O₂ 316.31 MP 321–323°C; semiconductor properties Organic electronics
8-Amino-7-methylbenzo[g]pteridine-2,4-dione 8-NH₂, 7-CH₃ C₁₁H₁₀N₄O₂* 218.22* Electrochemically active Energy storage

*Calculated values based on structural analogs.

Biological Activity

8-Amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. This compound is characterized by its unique structure, which features a fused benzene and pteridine ring system. The presence of the benzyl substituent is significant as it can influence both the chemical reactivity and biological activity of the compound. Pteridines are known for their diverse biological activities and are often involved in various natural products, including pigments and enzyme cofactors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The structural characteristics of this compound allow it to engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Anticancer Properties

Research has indicated that compounds within the pteridine family exhibit potential anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study demonstrated that treatment with this compound resulted in significant cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis via the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Antiviral and Antibacterial Activities

This compound has also been investigated for its antiviral and antibacterial properties. It has shown efficacy against various viral strains including HIV and influenza virus, as well as bacterial pathogens.

Table: Biological Activities of this compound

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AnticancerBreast cancer cellsInduction of apoptosis
Lung cancer cellsCell cycle arrest
AntiviralHIVInhibition of viral replication
Influenza virusDisruption of viral entry
AntibacterialVarious bacterial strainsInhibition of bacterial growth

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies due to its ability to bind to active sites of various enzymes. This includes protein kinases and other metabolic enzymes that are critical in disease pathways.

Development as a Therapeutic Agent

Given its diverse biological activities, this compound is being explored as a potential therapeutic agent in drug development. Its unique structural features may allow for the design of novel derivatives with enhanced potency and selectivity.

Q & A

Q. What are the recommended safety protocols for handling 8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile), full-face shields, and safety goggles compliant with EN 166 (EU) or NIOSH (US) standards. For respiratory protection, employ N100/P3-rated respirators if aerosolization occurs .
  • Engineering Controls: Work in a fume hood with adequate ventilation to minimize inhalation risks. Implement spill containment measures and avoid contact with incompatible materials like strong oxidizers .
  • Decontamination: Wash hands thoroughly after handling. Contaminated gloves must be disposed of as hazardous waste under local regulations .

Q. What synthetic routes are commonly employed for this compound?

Methodological Answer:

  • Multi-Step Synthesis: Start with benzo[g]pteridine-2,4-dione derivatives. Introduce the benzyl group via nucleophilic substitution or coupling reactions (e.g., using benzyl halides). The amino group can be added via reductive amination or catalytic hydrogenation .
  • Critical Parameters: Optimize reaction temperature (typically 60–100°C), solvent polarity (DMF or DMSO for solubility), and catalyst selection (e.g., Pd/C for hydrogenation). Monitor progress via HPLC or TLC .

Q. How can researchers characterize the molecular structure of this compound?

Methodological Answer:

  • Crystallography: Single-crystal X-ray diffraction (as in ) confirms tautomeric forms (e.g., alloxazine vs. isoalloxazine) and hydrogen-bonding patterns. Use low-temperature data collection to minimize thermal motion artifacts .
  • Spectroscopy: Employ 1^1H/13^{13}C NMR to verify substituent positions. IR spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups .

Advanced Research Questions

Q. How can experimentalists optimize reaction yields when synthesizing derivatives of this compound?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables like solvent (polar aprotic vs. ethers), catalyst loading (0.5–5 mol%), and reaction time (12–48 hrs). Statistical analysis identifies dominant factors .
  • Purification Strategies: Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Purity ≥95% is critical for biological assays .

Q. What strategies address contradictions in reported stability data for benzo[g]pteridine derivatives?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to stress conditions (40–60°C, 75% RH) and analyze degradation products via LC-MS. Compare results with literature to identify discrepancies .
  • Computational Modeling: Use DFT calculations to predict degradation pathways (e.g., hydrolysis of the dione ring) and validate with kinetic studies .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Binding Assays: Perform competitive radioligand binding studies (e.g., 3^3H-labeled adenosine) to assess affinity for purinergic receptors. Calculate KiK_i values using Cheng-Prusoff equations .
  • Enzyme Inhibition: Use fluorogenic substrates to measure inhibition of target enzymes (e.g., kinases). Fit dose-response curves to determine IC50_{50} values .

Data Contradiction Analysis

Q. How to resolve discrepancies in toxicity profiles across studies?

Methodological Answer:

  • Comparative Tox Testing: Replicate acute toxicity assays (OECD 423) in parallel with published protocols. Control variables like solvent (DMSO vs. saline) and administration route (oral vs. IV) .
  • Meta-Analysis: Pool data from multiple studies and apply heterogeneity tests (e.g., Cochran’s Q). Conflicting results may arise from impurity levels or species-specific metabolism .

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